molecular formula C16H12N6OS B2905628 6-(1H-imidazol-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)pyridazine-3-carboxamide CAS No. 1396708-46-5

6-(1H-imidazol-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)pyridazine-3-carboxamide

Cat. No.: B2905628
CAS No.: 1396708-46-5
M. Wt: 336.37
InChI Key: BGNMOKPYOAQBHP-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)pyridazine-3-carboxamide is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound was developed to overcome clinical resistance to earlier-generation ALK inhibitors, particularly the Gatekeeper mutation L1196M, which is a common mechanism of acquired resistance in non-small cell lung cancer (NSCLC) patients . Its high selectivity profile minimizes off-target effects, making it a valuable chemical probe for dissecting ALK-dependent signaling pathways. The primary research application of this inhibitor is in the study of ALK-driven malignancies, where it is used to investigate mechanisms of oncogenesis, tumor proliferation, and apoptosis. It serves as a critical tool for validating ALK as a therapeutic target in various preclinical models and for exploring the dynamics of kinase inhibitor resistance. Research utilizing this compound has been instrumental in establishing structure-activity relationships for pyridazine-based inhibitors and informing the design of next-generation therapeutic agents aimed at circumventing resistance mutations in the kinase domain. This inhibitor is For Research Use Only and is intended solely for biochemical and cellular assay applications in a laboratory setting.

Properties

IUPAC Name

6-imidazol-1-yl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c1-10-18-13-8-11(2-4-14(13)24-10)19-16(23)12-3-5-15(21-20-12)22-7-6-17-9-22/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNMOKPYOAQBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available starting materialsCommon reagents used in these reactions include various halides, amines, and coupling agents under controlled conditions such as reflux or microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides, amines, oxidizing agents, and reducing agents. Reaction conditions may vary from room temperature to elevated temperatures, and solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) are often used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

6-(1H-imidazol-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)pyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Feature Target Compound Analog ()
Core Structure Pyridazine-3-carboxamide Pyridazine-3-carboxamide
Position 6 Substituent 1H-Imidazole Cyclopropanecarboxamido + Triazole
Amide Substituent 2-Methylbenzothiazole Methyl-D3 + Methoxy-triazole-phenyl
Crystalline Forms Not reported Multiple patented forms (enhanced stability)

Benzimidazole-Thiazole Hybrids ()

Compounds like 9a–9e in incorporate benzimidazole, thiazole, and triazole moieties. While distinct in core structure (benzimidazole vs. pyridazine), these hybrids highlight the impact of heterocyclic diversity:

  • Binding Affinity : Docking studies in suggest that thiazole-triazole-acetamide derivatives (e.g., 9c ) exhibit strong interactions with enzymatic active sites due to their planar geometry and polar groups. The target compound’s imidazole may mimic this behavior but with altered steric effects .
  • Synthetic Complexity : The target compound’s synthesis likely involves carbodiimide-mediated coupling (similar to ’s pyrazole carboxamides), whereas ’s hybrids require multi-step click chemistry, impacting scalability .

Pharmacokinetic and Stability Considerations

  • Solubility : The benzothiazole group in the target compound may reduce aqueous solubility compared to ’s methoxy-triazole analog, which benefits from polar substituents.
  • Metabolic Stability : Deuterated methyl groups in ’s analog (methyl-D3) are designed to resist oxidative metabolism, a feature absent in the target compound .

Biological Activity

The compound 6-(1H-imidazol-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)pyridazine-3-carboxamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H15N5OS
  • Molecular Weight : 301.3668 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Recent studies have indicated that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing imidazole and benzothiazole moieties have shown promising antimicrobial properties against various bacterial and fungal strains.
  • Anticancer Properties : Several derivatives of benzothiazole have been investigated for their ability to inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialBenzothiazole derivativesInhibition of bacterial growth
AnticancerPyrazole and imidazole derivativesSignificant cytotoxic effects on cancer cell lines
Anti-inflammatoryVarious heterocyclesReduction in inflammatory markers

Antimicrobial Activity

A study on related pyrazole derivatives demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger. The mechanism of action was attributed to the disruption of fungal cell wall synthesis, showcasing the potential of imidazole-containing compounds in antifungal therapy .

Anticancer Potential

Research focusing on benzothiazole derivatives has highlighted their ability to inhibit key signaling pathways involved in cancer progression. For example, a series of compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing that certain derivatives exhibited enhanced cytotoxicity when combined with conventional chemotherapeutics like doxorubicin . This suggests a synergistic effect that could improve treatment outcomes for resistant cancer types.

Anti-inflammatory Effects

In a model of acute inflammation, compounds similar to the target compound were shown to reduce edema and inflammatory cell infiltration significantly. The anti-inflammatory activity was linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential therapeutic role in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Imidazole Ring : Modifications can enhance binding affinity to target enzymes or receptors.
  • Benzothiazole Variants : Different substitutions on the benzothiazole ring can affect the compound's lipophilicity and membrane permeability.
  • Pyridazine Core Modifications : Alterations in this core structure may impact overall potency and selectivity for specific biological targets.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of 6-(1H-imidazol-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)pyridazine-3-carboxamide?

Methodological Answer:
Key steps include:

  • Solvent Selection : Use polar aprotic solvents like DMF or DMSO to enhance reaction kinetics .
  • Base Optimization : Employ K₂CO₃ (1.2 mmol) to deprotonate intermediates and facilitate nucleophilic substitution .
  • Stepwise Synthesis : Separate reaction steps (e.g., coupling of imidazole and benzothiazole moieties) to minimize side reactions .
  • Purity Monitoring : Use TLC and HPLC to track intermediates and final product purity .

Advanced: How can molecular docking studies be designed to predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes or receptors with structural homology to known benzothiazole or imidazole targets (e.g., kinases, GPCRs) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for heterocyclic systems.
  • Validation : Compare docking poses with crystallographic data (if available) and validate via mutagenesis or competitive binding assays .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to imidazole (δ 7.5–8.5 ppm), benzothiazole (δ 7.0–8.0 ppm), and pyridazine (δ 8.5–9.5 ppm) protons .
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and imidazole N-H stretch (~3400 cm⁻¹) .
  • HRMS : Validate molecular weight (±2 ppm accuracy) and isotopic patterns .

Advanced: How can researchers address discrepancies in reported biological activity across in vitro and in vivo studies?

Methodological Answer:

  • Purity Verification : Re-evaluate compound purity via HPLC and elemental analysis to rule out batch variability .
  • Assay Conditions : Standardize protocols (e.g., cell line selection, serum concentration) to reduce experimental noise .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in vivo that may explain efficacy gaps .

Basic: What reactor designs are suitable for scaling up synthesis while maintaining reaction efficiency?

Methodological Answer:

  • Continuous Flow Reactors : Ideal for exothermic reactions, enabling precise temperature control and reduced side products .
  • Membrane Technologies : Separate intermediates in situ to improve yield (e.g., nanofiltration for small-molecule retention) .
  • Process Simulation : Use Aspen Plus or COMSOL to model mass transfer and optimize stirring rates .

Advanced: How can Design of Experiments (DoE) optimize reaction parameters for this compound’s synthesis?

Methodological Answer:

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio) .
  • Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs .
  • Robustness Testing : Vary parameters ±10% to assess reproducibility under scaled conditions .

Basic: What strategies minimize byproduct formation during the coupling of imidazole and benzothiazole moieties?

Methodological Answer:

  • Catalyst Selection : Use Pd(OAc)₂ or CuI for regioselective coupling .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and selectivity .
  • Protecting Groups : Temporarily protect reactive sites (e.g., NH groups) to prevent undesired side reactions .

Advanced: How can structure-activity relationship (SAR) studies elucidate key functional groups for bioactivity?

Methodological Answer:

  • Analog Synthesis : Replace imidazole with pyrazole or triazole to assess pharmacophore requirements .
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using IC₅₀ data from analogs .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., methyl on benzothiazole) to activity .

Basic: How should stability studies be conducted to evaluate the compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
  • Analytical Monitoring : Use HPLC-UV to quantify degradation products (e.g., hydrolyzed carboxamide) .
  • Kinetic Modeling : Calculate shelf life via Arrhenius equation extrapolation .

Advanced: What in vitro toxicity profiling methods are recommended for early-stage risk assessment?

Methodological Answer:

  • Cytotoxicity Assays : Use HepG2 or HEK293 cells with MTT/WST-1 assays (IC₅₀ thresholds: <10 μM for lead candidates) .
  • hERG Inhibition : Patch-clamp or FLIPR assays to assess cardiac risk .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to predict clearance rates .

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